Rhosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

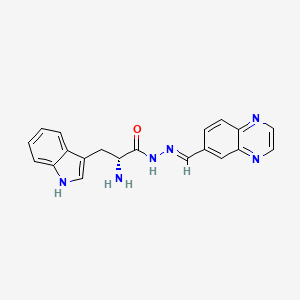

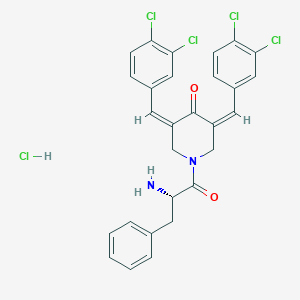

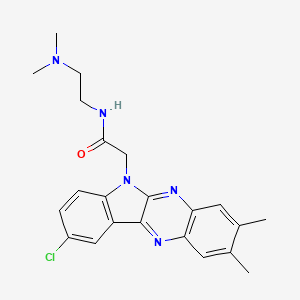

Rhosin is a potent, specific inhibitor of RhoA subfamily Rho GTPases . It specifically binds to RhoA to inhibit RhoA-GEF interaction with a Kd of 0.4 uM . It does not interact with Cdc42 or Rac1, nor the GEF, LARG . This compound induces cell apoptosis .

Synthesis Analysis

The synthesis of this compound/G04 was based on the structure-function relationship of RhoA interaction with its activator, guanine nucleotide exchange factor (GEF) . The structure of G04 in a groove of RhoA interaction was hypothesized based on the docking studies .Molecular Structure Analysis

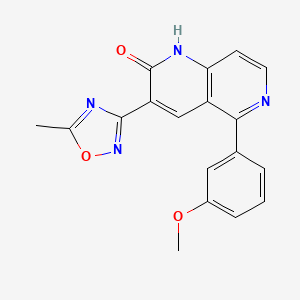

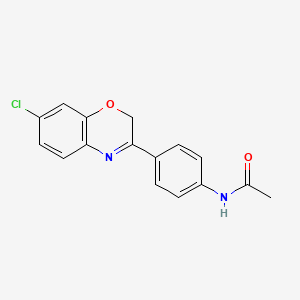

This compound has a chemical formula of C20H18N6O . Its molecular weight is 358.4 .Chemical Reactions Analysis

This compound/G04 binds to RhoA directly with micromolar affinity at a surface groove that is essential for GEF recognition and blocks GEF-mediated GTP loading to RhoA . It inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation, mimicking effects of RhoA gene targeting .Physical and Chemical Properties Analysis

This compound has a molecular formula of C20H18N6O and a molecular weight of 358.4 . More detailed physical and chemical properties may be found in the Certificate of Analysis .Scientific Research Applications

Inhibition of RhoA-Mediated Cellular Functions : Rhosin specifically inhibits RhoA activity and RhoA-mediated cellular functions without affecting Cdc42 or Rac1 signaling activities. It has been used to study the physiological and pathological roles of Rho GTPase (Shang et al., 2012).

Suppression of Tumor Cell Metastasis : this compound suppresses tumor cell metastasis in melanoma and breast cancer by inhibiting the Rho/YAP pathway and downregulating RHAMM and CXCR4 expression. This suggests its potential as a therapeutic approach in cancer treatment (Tsubaki et al., 2021).

Promotion of Stress Resiliency : In a study related to depression, this compound was found to prevent D1-MSN hyperexcitability and reduce excitatory input to D1-MSNs caused by social defeat stress. This indicates its potential use in enhancing stress resiliency (Francis et al., 2019).

Impact on Vascular Smooth Muscle Cells : this compound has been shown to inhibit the calcium sensitization pathway in vascular smooth muscle cells, suggesting its role in vascular health and potential therapeutic application in hypertension (Chiu et al., 2021).

Antiplatelet Activities : this compound has been studied for its antiplatelet properties, revealing its potential as a new class of antiplatelet agents. This could lead to the development of safer and more effective antithrombotic drugs (Dandamudi et al., 2023).

Inhibition of RhoA Signaling in In-Stent Restenosis : A RhoA inhibitor-eluting stent, using this compound, significantly attenuated neointimal formation in a rabbit carotid model. This suggests its applicability in reducing in-stent restenosis through the inhibition of the YAP signaling pathway (Huang et al., 2019).

Mechanism of Action

Future Directions

Rhosin has been implicated in multiple platelet signaling pathways . It has been used to define its structure-activity relationship (SAR) and to understand its mechanism of action in an effort to improve efficacy and druggability . Future research may focus on the development of therapeutic interventions and biomarkers to improve patient treatment .

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYHLIHEFHCMPP-FVWOBLMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)